molecular formula C8ClF7 B14603828 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene CAS No. 58161-50-5

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14603828
CAS No.: 58161-50-5
M. Wt: 264.53 g/mol
InChI Key: RYFRHYFPVLKJOM-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple fluorine atoms and a chloro-difluoroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 1-chloro-2,2-difluoroethylene under specific conditions to introduce the chloro-difluoroethenyl group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized reactors and controlled environments to ensure high yield and purity. The exact conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.

    Addition Reactions: The double bond in the chloro-difluoroethenyl group can participate in addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Addition: Catalysts like palladium or platinum may be employed to facilitate addition reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in saturated compounds.

Scientific Research Applications

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-difluoroethenyl group can participate in binding interactions, while the fluorine atoms may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is unique due to its specific arrangement of halogen atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications.

Properties

CAS No.

58161-50-5

Molecular Formula

C8ClF7

Molecular Weight

264.53 g/mol

IUPAC Name

1-(1-chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8ClF7/c9-2(8(15)16)1-3(10)5(12)7(14)6(13)4(1)11

InChI Key

RYFRHYFPVLKJOM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)Cl

Origin of Product

United States

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